molecular formula C18H20N2O3S B5170295 N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5170295
M. Wt: 344.4 g/mol
InChI Key: BLBPQZRWMXERST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as L-745,870, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. It is involved in a variety of physiological processes, including pain perception, inflammation, anxiety, and depression. L-745,870 has been extensively studied for its potential therapeutic applications in these areas.

Mechanism of Action

N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide binds selectively to the NK1 receptor and blocks its activation by the endogenous ligand substance P. Substance P is a neuropeptide that is involved in pain perception, inflammation, and other physiological processes. By blocking the NK1 receptor, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide reduces the activity of substance P and its effects on the body.
Biochemical and Physiological Effects:
N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in inflammation and pain perception. It also reduces the activation of glial cells, which play a role in the development of chronic pain. In addition, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anxiolytic and antidepressant effects, possibly through its effects on the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages and Limitations for Lab Experiments

N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a potent and selective NK1 receptor antagonist that has been extensively studied in animal models of pain, anxiety, and depression. Its selectivity for the NK1 receptor reduces the likelihood of off-target effects, and its potency allows for the use of lower doses. However, N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide and the NK1 receptor. One area of interest is the role of the NK1 receptor in addiction and substance abuse. Another area is the potential use of NK1 receptor antagonists in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the development of more potent and selective NK1 receptor antagonists with improved pharmacokinetic properties.

Synthesis Methods

N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the coupling of a protected indene derivative with a protected glycine derivative, followed by deprotection and sulfonation. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N~1~-(2,3-dihydro-1H-inden-5-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research to study the role of the NK1 receptor in various physiological processes. It has been shown to be effective in reducing pain perception in animal models of inflammatory and neuropathic pain. It has also been studied for its potential use in treating anxiety and depression, as well as in reducing the side effects of chemotherapy.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-20(24(22,23)17-8-3-2-4-9-17)13-18(21)19-16-11-10-14-6-5-7-15(14)12-16/h2-4,8-12H,5-7,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBPQZRWMXERST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(CCC2)C=C1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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